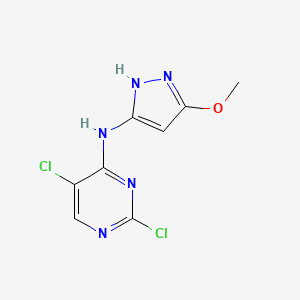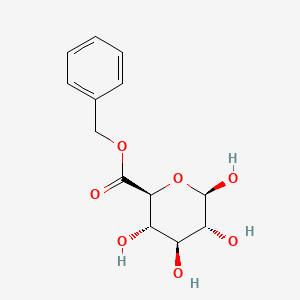
Benzyl D-Glucuronate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl D-Glucuronate is a complex organic compound characterized by its multiple hydroxyl groups and a benzyl ester functional group. This compound is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The presence of multiple stereocenters in the molecule makes it an interesting subject for stereochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl D-Glucuronate typically involves the following steps:
Starting Material: The synthesis begins with a suitable tetrahydropyran derivative.
Hydroxylation: Introduction of hydroxyl groups at the 3, 4, 5, and 6 positions can be achieved through hydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate.
Esterification: The carboxylate group is introduced via esterification with benzyl alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the hydroxylation and esterification reactions.
Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of the ester to a primary alcohol.
Substitution: Formation of alkyl halides.
科学的研究の応用
Chemistry
Stereochemical Studies: Due to its multiple stereocenters, it is used in studying stereochemical reactions and mechanisms.
Synthetic Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Its derivatives are explored for potential therapeutic applications, including antiviral and anticancer properties.
Industry
Material Science: Used in the development of new materials with specific properties due to its unique structure.
作用機序
The compound exerts its effects primarily through interactions with biological molecules such as enzymes and receptors. The multiple hydroxyl groups allow for hydrogen bonding and other interactions, which can inhibit enzyme activity or alter receptor function. The benzyl ester group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its molecular targets.
類似化合物との比較
Similar Compounds
Benzyl D-Glucuronate: Similar in structure but may differ in the position or type of functional groups.
Tetrahydropyran Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
Multiple Stereocenters: The presence of multiple stereocenters makes it unique for stereochemical studies.
Functional Groups: The combination of hydroxyl and benzyl ester groups provides unique reactivity and interaction potential.
特性
分子式 |
C13H16O7 |
|---|---|
分子量 |
284.26 g/mol |
IUPAC名 |
benzyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C13H16O7/c14-8-9(15)11(20-12(17)10(8)16)13(18)19-6-7-4-2-1-3-5-7/h1-5,8-12,14-17H,6H2/t8-,9-,10+,11-,12+/m0/s1 |
InChIキー |
MYEUFSLWFIOAGY-HHHUOAJASA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


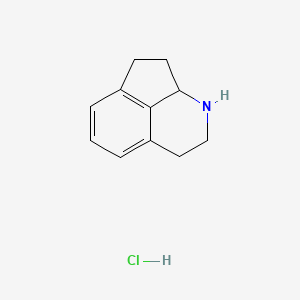
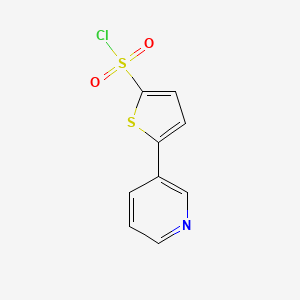
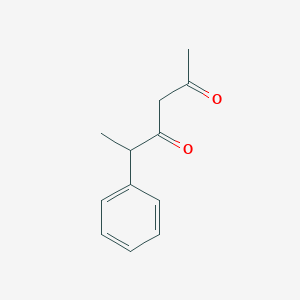

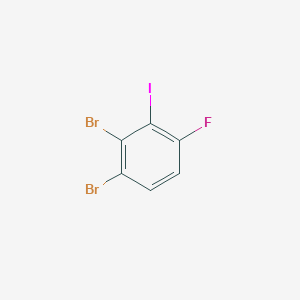
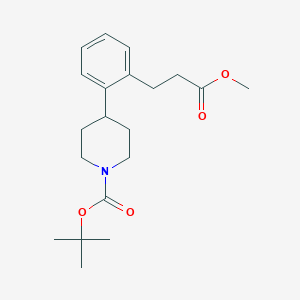
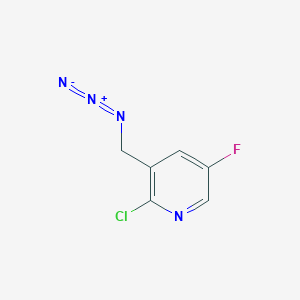
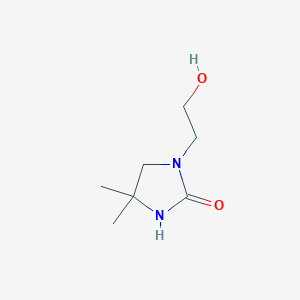
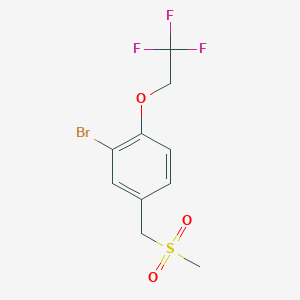
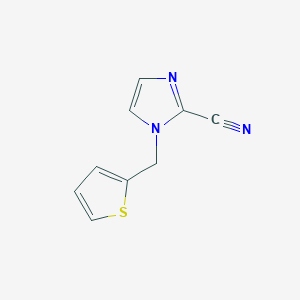
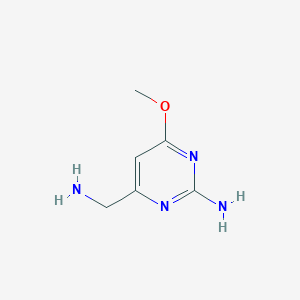
![6,7-Dichloro-5-hydroxy-2-isopropylbenzo[b]thiophene](/img/structure/B8282044.png)
